2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile
Description
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS: 17512-88-8) is an organosulfur compound with the molecular formula C₁₅H₁₂N₂O₃S and a molecular weight of 300.33 g/mol . Structurally, it features a sulfonyloxyimino group (-SO₂-O-N=) bridging a 4-methylphenyl (toluene sulfonyl) moiety and a phenyl-acetonitrile group. This compound is also known by multiple synonyms, including α-tosyloxyiminobenzyl cyanide and phenyl-(toluene-4-sulfonyloxyimino)-acetonitrile .
However, its biological activity and pharmacokinetic properties remain underexplored in the available literature.
Properties
IUPAC Name |
[[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-12-7-9-14(10-8-12)21(18,19)20-17-15(11-16)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBCUZJGJVCPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938625 | |
| Record name | {[(4-Methylbenzene-1-sulfonyl)oxy]imino}(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17512-88-8 | |
| Record name | {[(4-Methylbenzene-1-sulfonyl)oxy]imino}(phenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution for 2-Phenylacetonitrile Intermediate
The foundational step involves synthesizing 2-phenylacetonitrile, achieved via the reaction of benzyl halides with alkali metal cyanides. A patented industrial process employs 4-methylbenzyl chloride and sodium cyanide in a biphasic solvent system (e.g., monochlorobenzene-water) catalyzed by N,N-dialkyl cyclohexylamines (e.g., N,N-dimethyl cyclohexylamine).
Reaction Conditions
- Catalyst : 1–2 mol% N,N-dimethyl cyclohexylamine.
- Temperature : Reflux (105–110°C for monochlorobenzene).
- Time : 1–2 hours post-addition.
- Yield : 75–95% after distillation.
This method minimizes nitrile degradation by avoiding prolonged exposure to high temperatures during solvent removal. The mechanism proceeds via an SN2 pathway, where the cyanide ion displaces the halide, facilitated by the phase-transfer catalyst emulsifying the reactants.
Oximation of 2-Phenylacetonitrile
The nitrile intermediate is converted to its oxime derivative through reaction with hydroxylamine hydrochloride.
Procedure
- Reagents : Hydroxylamine hydrochloride (1.2 equiv), sodium acetate (2.0 equiv) in ethanol-water (3:1).
- Conditions : Reflux at 80°C for 4–6 hours.
- Workup : Neutralization, extraction with dichloromethane, and vacuum distillation.
- Outcome : 2-Phenylacetonitrile oxime (85–90% yield).
The oxime’s α-carbon becomes electrophilic, priming it for sulfonylation.
Sulfonylation with 4-Methylbenzenesulfonyl Chloride
The oxime’s hydroxyl group undergoes sulfonylation using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions.
Optimized Protocol
- Base : Pyridine (2.5 equiv) or triethylamine.
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Temperature : 0–5°C initially, then room temperature.
- Reaction Time : 12–24 hours.
- Yield : 70–80% after column chromatography.
Mechanistic Insight
The base scavenges HCl, driving the reaction toward sulfonate ester formation. Steric hindrance from the aryl groups necessitates prolonged reaction times.
Comparative Analysis of Methodologies
| Step | Reagents/Conditions | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Nitrile Synthesis | 4-MeC₆H₄CH₂Cl, NaCN, N,N-dimethyl cyclohexylamine | 75–95% | Scalable, cost-effective | Requires strict temperature control |
| Oximation | NH₂OH·HCl, NaOAc, EtOH/H₂O | 85–90% | High regioselectivity | Long reaction times |
| Sulfonylation | TsCl, pyridine, THF | 70–80% | Functional group tolerance | Sensitive to moisture |
Industrial-Scale Considerations
The patent US2783265A highlights critical adjustments for large-scale production:
- Solvent Choice : Monochlorobenzene optimizes phase separation and nitrile stability.
- Catalyst Recycling : N,N-dialkyl cyclohexylamines are recoverable from aqueous phases.
- Distillation : Short-path distillation under reduced pressure (10–15 mmHg) prevents thermal decomposition.
Side Reactions and Mitigation Strategies
- Nitrile Hydrolysis : Avoid alkaline conditions during sulfonylation; use aprotic solvents.
- Over-Sulfonylation : Stoichiometric control of tosyl chloride (1.1 equiv).
- Oxime Isomerization : Maintain pH 4–6 during oximation to favor the desired tautomer.
Chemical Reactions Analysis
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction: Reduction reactions can convert the sulfonyloxyimino group to corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyloxyimino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile involves its interaction with specific molecular targets. The sulfonyloxyimino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Sulfonyl-Containing Derivatives
- 2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile (C₁₀H₁₁NO₄S): This analogue replaces the methylphenyl group with a 4-nitrophenylsulfonyl moiety. Single-crystal X-ray studies reveal that its molecules form centrosymmetric dimers via O–H⋯O hydrogen bonds, which further assemble into chains through weak C–H⋯O interactions . Biological activity is noted but unspecified .
- 2-(4-Methylphenyl)-2-(trimethylsiloxy)acetonitrile (C₁₂H₁₇NOSi): Here, the sulfonyloxyimino group is replaced by a trimethylsiloxy (-OSi(CH₃)₃) group.
Amino- and Methoxy-Substituted Analogues
- 2-(N-Benzylamino)-2-(4-methoxyphenyl)acetonitrile (C₁₆H₁₆N₂O): This compound substitutes the sulfonyloxyimino group with a benzylamino (-NHCH₂C₆H₅) group and incorporates a 4-methoxyphenyl ring. The methoxy group’s electron-donating nature could enhance stability in oxidative environments, while the amino group enables hydrogen bonding, contrasting with the sulfonyloxyimino group’s polar but non-basic character .
Heterocyclic Derivatives with 4-Methylphenyl Groups
- Oxazolo[4,5-d]pyrimidine Derivatives (e.g., 2-(4-methylphenyl)-5-phenyl-7-substituted oxazolo[4,5-d]pyrimidine): These heterocyclic compounds integrate the 4-methylphenyl group into a fused oxazole-pyrimidine system.
- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one: This pyridazinone derivative exhibits anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation). While structurally distinct from the target compound, the shared 4-methylphenyl group may contribute to hydrophobic interactions in biological targets .
Pharmacokinetic and Drug-Likeness Comparisons
Key Observations :
Lipophilicity: The indolizine derivative (log P = 3.73) demonstrates favorable membrane permeability, suggesting that the target compound’s sulfonyloxyimino group may require optimization for enhanced bioavailability.
Crystallography: The nitro-sulfonyl analogue’s hydrogen-bonded dimeric structure suggests that subtle substituent changes (e.g., -NO₂ vs. -CH₃) can significantly alter solid-state packing, which may influence solubility and formulation.
Biological Activity
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (commonly referred to as "compound X") is a synthetic organic compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of compound X, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for compound X is . It features a sulfonyloxyimino group attached to a phenylacetonitrile backbone, which contributes to its unique biological properties.
The biological activity of compound X can be attributed to its ability to interact with various molecular targets within biological systems. The sulfonyloxyimino moiety is believed to enhance the compound's reactivity and binding affinity to specific enzymes and receptors, leading to various pharmacological effects.
Biological Activities
Research indicates that compound X exhibits several notable biological activities:
-
Antimicrobial Activity :
- Compound X has been evaluated for its antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it possesses moderate to potent activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity of Compound X
Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 15 32 Escherichia coli 18 16 Klebsiella pneumoniae 12 64 -
Anti-inflammatory Properties :
- Compound X has shown potential as an anti-inflammatory agent. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.
- Table 2: COX Inhibition by Compound X
Compound IC50 (µM) Selectivity Index (SI) Compound X 0.25 50 Indomethacin 0.08 1 -
Anticancer Activity :
- Preliminary studies have suggested that compound X may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators.
Case Studies
Several case studies have explored the efficacy and safety profile of compound X:
- Case Study 1 : A study on the effects of compound X on human cancer cell lines demonstrated significant cytotoxicity at concentrations above 10 µM, with a notable increase in apoptotic markers.
- Case Study 2 : An investigation into the anti-inflammatory effects in animal models showed that administration of compound X reduced edema significantly compared to control groups, indicating its potential for treating inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, and how can reaction conditions be optimized for yield improvement?
The synthesis involves sequential sulfonylation, oximation, and nitrile introduction. Key steps include:
- Sulfonylation : Reacting a phenyl precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) to introduce the sulfonyl group.
- Oximation : Treating the intermediate with hydroxylamine to form the oxime moiety.
- Nitrile formation : Employing cyanation agents (e.g., KCN or TMSCN) to introduce the acetonitrile group. Optimization strategies:
- Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Monitor reaction progress via TLC or HPLC to identify ideal quenching points.
- Purify via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic and analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm the sulfonyloxyimino group (δ 3.1–3.5 ppm for methyl groups).
- IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1160 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with exact mass matching theoretical values.
- X-ray Crystallography : Resolve crystal packing and bond angles for definitive structural validation (as demonstrated for sulfonyl-containing analogs in ) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC.
- Kinetic Analysis : Calculate half-life (t₁/₂) and degradation rate constants (k) using first-order kinetics.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro or fluorine) on the phenyl ring to enhance stability, as seen in related sulfonyl compounds .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Standardized Bioassays : Replicate studies under controlled conditions (e.g., LPS-induced macrophage inflammation models, as in ) using consistent cell lines (e.g., RAW 264.7 macrophages).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to confirm potency thresholds.
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) or receptor-binding studies to identify primary targets .
Q. What computational modeling approaches are suitable for predicting interaction mechanisms between this compound and biological targets?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Molecular Dynamics (MD) Simulations : Analyze binding stability over 100-ns trajectories (e.g., RMSD and hydrogen bond occupancy).
- QSAR Modeling : Develop models based on analogs (e.g., the four pharmacokinetic-optimized stilbenes in ) to predict ADMET properties .
Q. What strategies can optimize the in vivo pharmacokinetic profile of this compound?
- Structural Analog Synthesis : Modify the sulfonyloxyimino group or phenyl substituents to enhance solubility (e.g., introduce polar groups like hydroxyl or methoxy).
- Prodrug Design : Mask the nitrile group with enzymatically cleavable moieties (e.g., ester prodrugs) to improve bioavailability.
- In Vivo Testing : Use rodent models to measure plasma half-life, Cmax, and tissue distribution (reference ’s pharmacokinetic profiling of stilbene analogs) .
Q. How can thermal stability and decomposition pathways be analyzed for this compound?
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (Td) under nitrogen/air atmospheres.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products (e.g., SO₂ or HCN) generated during thermal breakdown .
Q. What catalytic applications has this compound shown in synthetic chemistry?
- Heterocyclic Synthesis : Act as a nitrile transfer agent in the preparation of oxazolo[4,5-d]pyrimidine derivatives (similar to ’s oxazolo-pyrimidine synthesis).
- Sulfonyl Group Transfer : Participate in sulfonylation reactions for constructing sulfonamide-containing pharmaceuticals.
- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to trace reaction pathways in catalytic cycles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
